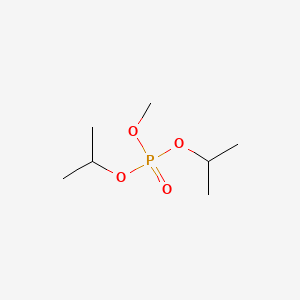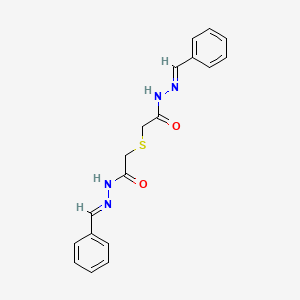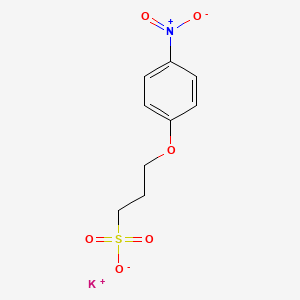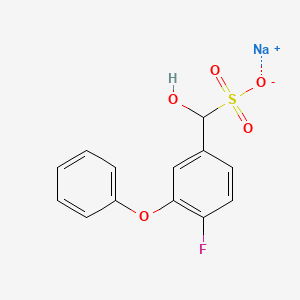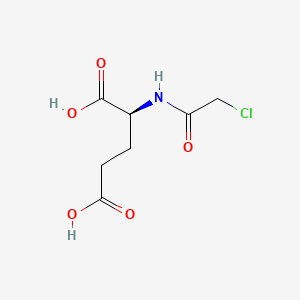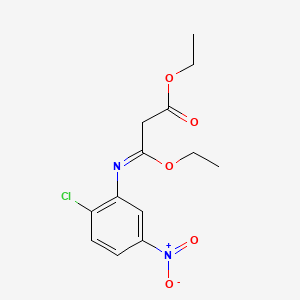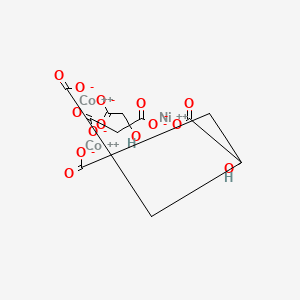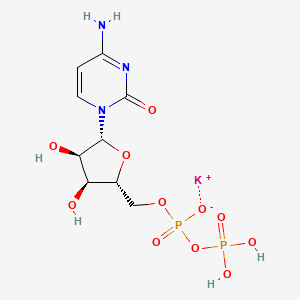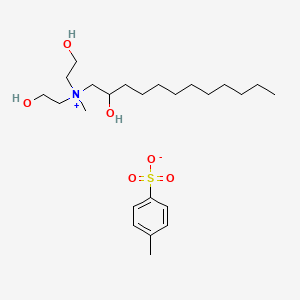
(2-Hydroxydodecyl)bis(2-hydroxyethyl)methylammonium toluene-p-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 304-385-9 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Reagents: Common reagents used in the synthesis of such compounds include organic solvents, catalysts, and specific reactants tailored to the desired chemical structure.
Reaction Conditions: Typical reaction conditions involve controlled temperatures, pressures, and pH levels to ensure the desired chemical transformations occur efficiently.
Industrial Production Methods
Industrial production methods for EINECS 304-385-9 are designed to maximize yield and purity. These methods often involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle significant volumes of reactants.
Purification Techniques: Employing purification techniques such as distillation, crystallization, and chromatography to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
EINECS 304-385-9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form different oxidation states.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, often using reducing agents.
Substitution: Substitution reactions involve the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reducing Agents: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are frequently used.
Reaction Conditions: These reactions are typically carried out under controlled temperatures and pressures, with specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce more reduced forms of the compound.
Scientific Research Applications
EINECS 304-385-9 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: Employed in biological studies to investigate its effects on cellular processes and biochemical pathways.
Medicine: Explored for its potential therapeutic properties and as a component in pharmaceutical formulations.
Industry: Utilized in industrial processes for the production of other chemicals, materials, and products.
Mechanism of Action
Bind to Molecular Targets: Interact with specific proteins, enzymes, or receptors to exert its effects.
Modulate Pathways: Influence biochemical pathways, leading to changes in cellular functions and processes.
Comparison with Similar Compounds
EINECS 304-385-9 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:
EINECS 304-384-8: A compound with similar chemical structure but different functional groups.
EINECS 304-386-0: Another related compound with distinct properties and applications.
The uniqueness of EINECS 304-385-9 lies in its specific chemical structure, reactivity, and applications, which distinguish it from other similar compounds.
Properties
CAS No. |
94249-11-3 |
|---|---|
Molecular Formula |
C24H45NO6S |
Molecular Weight |
475.7 g/mol |
IUPAC Name |
2-hydroxydodecyl-bis(2-hydroxyethyl)-methylazanium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C17H38NO3.C7H8O3S/c1-3-4-5-6-7-8-9-10-11-17(21)16-18(2,12-14-19)13-15-20;1-6-2-4-7(5-3-6)11(8,9)10/h17,19-21H,3-16H2,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChI Key |
FAZMONYZHWAWSQ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCC(C[N+](C)(CCO)CCO)O.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,1'-[(2-Phenylethylidene)bis(oxy-2,1-ethanediyl)]bisbenzene](/img/structure/B12678399.png)
